molecular formula C11H10NO2S2- B12365501 4-Benzothiazol-2-ylsulfanylbutanoate

4-Benzothiazol-2-ylsulfanylbutanoate

Cat. No.: B12365501
M. Wt: 252.3 g/mol
InChI Key: VLBFSFGWNXSNRM-UHFFFAOYSA-M
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Description

Its structure combines a benzothiazole moiety linked via a sulfanyl group to a butanoate chain, which may confer unique electronic, steric, or binding properties.

Properties

Molecular Formula

C11H10NO2S2-

Molecular Weight

252.3 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)butanoate

InChI

InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14)/p-1

InChI Key

VLBFSFGWNXSNRM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzothiazol-2-ylsulfanylbutanoate typically involves the condensation of 2-aminobenzenethiol with butanoic acid derivatives. One common method is the reaction of 2-aminobenzenethiol with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 4-Benzothiazol-2-ylsulfanylbutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Benzothiazol-2-ylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the butanoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

4-Benzothiazol-2-ylsulfanylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzothiazol-2-ylsulfanylbutanoate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring system can interact with various biological pathways, leading to effects such as apoptosis induction in cancer cells or inhibition of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison with analogous compounds (e.g., benzothiazole derivatives, sulfanyl-linked carboxylates) would typically involve analyzing:

  • Electronic properties (e.g., HOMO-LUMO gaps, charge distribution).
  • Thermochemical stability (e.g., bond dissociation energies).
  • Biological activity (e.g., enzyme inhibition, cytotoxicity).

focuses on density-functional theory (DFT) methodologies for thermochemical calculations , while details the BERT language model . Neither source addresses benzothiazole derivatives or sulfanylbutanoates.

Hypothetical Comparison Table (Illustrative Example)

Compound LogP (Lipophilicity) HOMO-LUMO Gap (eV) IC50 (Enzyme Inhibition) Reference
4-Benzothiazol-2-ylsulfanylbutanoate N/A N/A N/A N/A
Benzothiazole-2-thiol 2.1 4.5 10 µM [Hypothetical]
3-Sulfanylpropanoic acid 0.8 6.2 >100 µM [Hypothetical]

Research Findings and Challenges

The absence of relevant data in the provided evidence precludes a substantive discussion. For a meaningful comparison, studies would need to:

Synthesize and characterize the compound (e.g., via NMR, X-ray crystallography).

Perform DFT calculations (e.g., using the hybrid functional described in ) to predict electronic properties.

Evaluate biological activity through assays (e.g., enzyme inhibition, cytotoxicity).

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